(R)-(1-benzylpyrrolidin-2-yl)methanol
Description
Significance of Chiral Amino Alcohols in Enantioselective Chemical Transformations
Chiral amino alcohols are a privileged class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a chiral framework. This bifunctional nature makes them exceptionally versatile in enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral product. Their significance stems from several key roles:
Chiral Ligands: The nitrogen and oxygen atoms of amino alcohols can coordinate to metal centers, forming chiral catalysts. These catalysts create a specific three-dimensional environment that directs the approach of reactants, favoring the formation of one enantiomer over the other in a wide array of transformations, including reductions, alkylations, and additions. orgchemboulder.comrsc.org
Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. pdx.edu After the desired stereocenter is created, the auxiliary is removed. Chiral amino alcohols are effective auxiliaries due to their straightforward attachment to and removal from substrates.
Chiral Building Blocks: They serve as versatile starting materials for the synthesis of more complex chiral molecules, including natural products and pharmaceutical agents. rsc.org The HIV-1 integrase inhibitor Elvitegravir, for instance, utilizes (S)-2-amino-3-methyl-1-butanol as a key intermediate. unibo.it
The development of methods for synthesizing chiral amino alcohols with high enantiomeric purity is therefore a critical area of research, as these compounds are foundational to many asymmetric catalytic processes. rsc.org
The Pyrrolidine (B122466) Scaffold as a Foundational Chiral Building Block
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a ubiquitous structural motif in biologically active compounds and is one of the most common nitrogen heterocycles found in FDA-approved drugs. oregonstate.eduorgchemboulder.com Its prevalence is due to several advantageous features:
Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, allowing for a wide range of three-dimensional structures. oregonstate.edu
Synthetic Accessibility: The natural amino acid L-proline, which features a pyrrolidine ring with a defined (S)-stereocenter, is an inexpensive and readily available starting material. oregonstate.eduox.ac.uk This has made proline and its derivatives, like prolinols, central to the field of organocatalysis and the synthesis of chiral ligands. ox.ac.uk
Catalytic Prowess: Proline itself can act as a simple but effective asymmetric organocatalyst. oregonstate.edu This discovery spurred the development of a vast number of more sophisticated pyrrolidine-based catalysts, such as the highly successful diarylprolinol silyl (B83357) ethers developed by Jørgensen and Hayashi, which are used for the asymmetric functionalization of aldehydes. oregonstate.edu
(R)-(1-benzylpyrrolidin-2-yl)methanol belongs to this important class of molecules. Derived from (R)-proline, it combines the robust and stereochemically defined pyrrolidine scaffold with the versatile amino alcohol functionality, making it a valuable precursor for the synthesis of specialized chiral ligands and catalysts.
Compound Data
Physical and Chemical Properties
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 23356-96-9 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 115-120 °C at 0.5 mmHg |
| Density | 1.08 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.541 |
Representative Spectroscopic Data
The following table outlines the characteristic, estimated nuclear magnetic resonance (NMR) chemical shifts for this compound. These values are representative and can vary based on solvent and experimental conditions.
¹H NMR (Proton NMR)
| Protons | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (Ar-H ) | 7.20 - 7.40 |
| Benzylic (-CH ₂-Ph) | 3.50 - 4.10 |
| Methylene (-CH ₂-OH) | 3.30 - 3.70 |
| Pyrrolidine Ring Protons | 1.70 - 3.10 |
¹³C NMR (Carbon NMR)
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ipso-C) | 138 - 140 |
| Aromatic (Ar-C) | 127 - 129 |
| Methylene (-C H₂-OH) | 64 - 68 |
| Pyrrolidine (-C H-CH₂OH) | 60 - 65 |
| Benzylic (-C H₂-Ph) | 58 - 62 |
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQBJPTOXDDKA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352127 | |
| Record name | (R)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182076-49-9 | |
| Record name | (R)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereocontrolled Synthesis and Derivatization of R 1 Benzylpyrrolidin 2 Yl Methanol
Enantioselective Methodologies for Pyrrolidine-2-yl-methanol Derivatives
The synthesis of enantiomerically pure pyrrolidine-2-yl-methanol derivatives is paramount for their application in asymmetric synthesis and as precursors to complex molecules. Various strategies have been developed to control the stereochemistry at the C2 position of the pyrrolidine (B122466) ring.
Chiral Pool Approaches Utilizing (S)-Proline as Starting Material
The chiral pool approach is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. google.com L-proline, which possesses the (S)-configuration, is a common and inexpensive starting material for the synthesis of (S)-pyrrolidin-2-yl)methanol derivatives. mdpi.com For the synthesis of the corresponding (R)-enantiomer, (R)-(1-benzylpyrrolidin-2-yl)methanol, D-proline is the analogous starting material.
The synthesis commences with the protection of the secondary amine of proline, often through N-benzylation. This is typically achieved by reacting the proline with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. york.ac.uk The subsequent key step is the reduction of the carboxylic acid functionality to a primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, effectively converting N-benzyl-D-proline to this compound. chemicalbook.com
| Starting Material | Key Transformation | Product |
| (S)-Proline | 1. N-Benzylation 2. Reduction of carboxylic acid | (S)-(-)-1-benzyl-2-pyrrolidinemethanol |
| (D)-Proline | 1. N-Benzylation 2. Reduction of carboxylic acid | (R)-(+)-1-benzyl-2-pyrrolidinemethanol |
Asymmetric Reductions and Grignard Additions in Chiral Auxiliary Synthesis
Asymmetric reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols, which are valuable intermediates in the synthesis of chiral auxiliaries. sigmaaldrich.comnih.gov This can be achieved using chiral catalysts, such as those derived from oxazaborolidines, in conjunction with a reducing agent like borane. nih.govwikipedia.org
In the context of pyrrolidine derivatives, Grignard additions to electrophilic proline precursors offer a versatile route to various substituted pyrrolidin-2-yl-methanol compounds. For instance, the reaction of a Grignard reagent with an N-protected pyroglutamate (B8496135) can yield a chiral lactam alcohol. nih.gov A process for preparing chiral pyrrolidin-2-yl-methanol derivatives involves the reaction of a Weinreb amide of N-protected proline with a Grignard reagent, followed by hydrogenation. google.com This methodology allows for the introduction of a wide range of substituents at the carbon bearing the hydroxyl group. The stereochemical outcome of such additions can be influenced by the chiral environment of the proline-derived substrate.
Protecting Group Strategies for Amine Functionalities (e.g., Benzyl Protection)
The protection of the amine functionality in proline and its derivatives is crucial to prevent undesired side reactions during synthetic transformations. The benzyl group is a widely used protecting group for amines due to its relative stability under various reaction conditions and its susceptibility to cleavage under specific, often mild, conditions. wikipedia.org
The introduction of the benzyl group is typically accomplished via nucleophilic substitution, reacting the amine with a benzyl halide in the presence of a base. york.ac.uk
Deprotection, or the removal of the benzyl group, is most commonly achieved through catalytic hydrogenolysis. york.ac.uknih.gov This method involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen gas. mdpi.com This process is generally clean and efficient, yielding the deprotected amine and toluene (B28343) as a byproduct.
| Protection Method | Reagents | Deprotection Method | Reagents |
| N-Benzylation | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base | Catalytic Hydrogenolysis | H₂, Pd/C |
Elaboration and Functionalization Strategies for this compound
Once synthesized, this compound serves as a versatile platform for further chemical modifications. These functionalizations can target the hydroxyl group, the pyrrolidine ring, or the benzyl protecting group, leading to a diverse array of derivatives with potential applications in catalysis and medicinal chemistry.
The hydroxyl group of this compound can be readily derivatized through various reactions common to alcohols. For instance, it can be esterified to form the corresponding esters or converted to ethers. These modifications can alter the steric and electronic properties of the molecule, which is particularly relevant when it is used as a chiral ligand or auxiliary. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions.
Furthermore, this compound and its derivatives have been successfully employed as chiral auxiliaries and ligands in a range of asymmetric transformations. sigmaaldrich.com The chiral environment provided by the pyrrolidine scaffold can effectively control the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. jmcs.org.mx For example, a chiral benzyl group can act as both a protecting group and a chiral auxiliary in the chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to chiral α-benzyloxy ketones. researchgate.net
The pyrrolidine ring itself, while generally stable, can undergo functionalization. For instance, reactions can be designed to introduce substituents at other positions on the ring, further expanding the diversity of accessible structures. nih.gov Additionally, the N-benzyl group can be removed and replaced with other substituents, allowing for the synthesis of a wide range of N-substituted pyrrolidin-2-yl-methanol derivatives. mdpi.com
| Functionalization Site | Reaction Type | Potential Products |
| Hydroxyl Group | Esterification | Carboxylate esters |
| Hydroxyl Group | Etherification | Ethers |
| Hydroxyl Group | Oxidation | Aldehydes, Carboxylic acids |
| Pyrrolidine Nitrogen | Debenzylation/Re-alkylation | N-substituted pyrrolidin-2-yl-methanols |
Catalytic Applications of R 1 Benzylpyrrolidin 2 Yl Methanol and Its Derivatives in Asymmetric Transformations
Role as Chiral Ligands in Metal-Mediated Catalysis
(R)-(1-benzylpyrrolidin-2-yl)methanol serves as a versatile chiral scaffold for the development of ligands used in asymmetric metal-mediated catalysis. In this context, the organic molecule, or "ligand," coordinates to a central metal atom, forming a catalyst complex. nih.gov The inherent chirality of the ligand is transferred to the metallic center, creating a chiral environment that influences the reaction pathway. nih.gov This influence allows the catalyst to selectively produce one of two possible enantiomeric products, a cornerstone of modern asymmetric synthesis. nih.gov The pyrrolidine (B122466) ring provides a rigid and predictable stereochemical framework, while the hydroxymethyl and benzyl (B1604629) groups offer sites for chemical modification, enabling the synthesis of a diverse library of derivative ligands. These ligands can be fine-tuned to achieve high levels of enantioselectivity and catalytic activity in a wide range of chemical transformations.
Design Principles for Chiral Ligands Derived from this compound
The design of effective chiral ligands from the this compound backbone is guided by several key principles aimed at maximizing stereochemical control. The primary goal is to create a well-defined and sterically demanding chiral pocket around the metal center. Modifications are typically made at the hydroxyl (-OH) and the secondary amine (-NH) positions to introduce new coordinating atoms and to adjust the ligand's electronic and steric properties.
Key design strategies include:
Introduction of Phosphine Groups: The hydroxyl group is often replaced with phosphine moieties (PR₂) to create powerful P,N-bidentate ligands. These phosphinooxazoline-type ligands chelate to the metal center, forming a stable five- or six-membered ring that restricts conformational flexibility. The electronic and steric properties of the phosphine can be systematically varied (e.g., by changing the R groups from phenyl to cyclohexyl) to optimize catalyst performance for a specific reaction. nih.gov
Modification of the N-Substituent: The N-benzyl group provides significant steric bulk, which helps to create a defined chiral environment. However, this group can be modified or replaced to further tune the ligand's properties. For example, replacing the benzyl group with other bulky substituents can alter the steric hindrance around the metal, influencing substrate approach and, consequently, enantioselectivity.
Creation of a C₂-Symmetric or Non-Symmetric Environment: While the parent molecule is not C₂-symmetric, derivatives can be designed to be either symmetric or non-symmetric. C₂-symmetric ligands often reduce the number of possible transition states, simplifying the stereochemical outcome. nih.gov Conversely, non-symmetric ligands, such as P,N-bidentate ligands, can be highly effective as the two different donor atoms have distinct electronic and steric influences on the metal center, allowing for more precise tuning of the catalyst's reactivity and selectivity. nih.gov
By systematically applying these principles, researchers can develop bespoke ligands from the this compound scaffold that are highly effective for specific asymmetric transformations.
Specific Metal Complexes and Their Reactivity Profiles (e.g., Ni(II), Rh(I), Pd(0))
Derivatives of this compound form stable and catalytically active complexes with a variety of transition metals, most notably those from the later groups such as Nickel (Ni), Rhodium (Rh), and Palladium (Pd). The nature of the metal center dictates the types of reactions the complex can catalyze.
Palladium (Pd) Complexes: Ligands derived from this scaffold are frequently used in palladium-catalyzed reactions, particularly asymmetric allylic alkylation (AAA). nih.govresearchgate.net In these reactions, a Pd(0) precursor complexes with the chiral ligand. This complex then reacts with an allylic substrate to form a π-allyl-palladium(II) intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack, leading to the formation of an enantioenriched product. researchgate.net
Rhodium (Rh) Complexes: Rhodium(I) complexes featuring these chiral ligands are extensively used in asymmetric hydrogenation reactions. nih.govresearchgate.net The ligand coordinates to the rhodium center, creating a chiral catalyst that can activate molecular hydrogen and deliver it stereoselectively to the double bond of a prochiral substrate, such as an enamide or a dehydroamino acid. researchgate.net
Nickel (Ni) Complexes: Chiral Ni(II) complexes bearing these ligands have shown utility in asymmetric cross-coupling and addition reactions. The nickel center, modulated by the chiral ligand, can facilitate the formation of new carbon-carbon bonds with high enantioselectivity.
| Metal Center | Typical Ligand Type | Primary Catalytic Application | General Reactivity Profile |
|---|---|---|---|
| Pd(0) | P,N-Bidentate (Phosphinooxazoline-type) | Asymmetric Allylic Alkylation (AAA) | Forms chiral π-allyl intermediates, controlling the stereochemistry of nucleophilic attack. nih.gov |
| Rh(I) | Diphosphine Derivatives | Asymmetric Hydrogenation | Activates H₂ and facilitates enantioselective addition across C=C or C=O bonds. nih.gov |
| Ni(II) | P,N-Bidentate Ligands | Asymmetric Cross-Coupling Reactions | Mediates the formation of C-C bonds between two different coupling partners with stereocontrol. nih.gov |
Enantioselective Catalytic Reactions
The metal complexes derived from this compound ligands are powerful tools for a variety of enantioselective catalytic reactions, enabling the synthesis of chiral molecules with high optical purity.
Asymmetric hydrogenation is a fundamental process for the synthesis of chiral compounds, and rhodium complexes bearing ligands derived from this compound have demonstrated high efficacy. nih.govresearchgate.net These catalysts are particularly effective for the hydrogenation of prochiral olefins, such as enamides and α,β-unsaturated esters, to produce chiral amines and esters, respectively. researchgate.net The rigid backbone of the pyrrolidine ligand creates a well-defined chiral environment that forces the substrate to coordinate to the rhodium center in a specific orientation, leading to the highly selective addition of hydrogen to one face of the double bond.
| Substrate | Catalyst System (Metal/Ligand) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Methyl α-acetamidoacrylate | Rh(I) / (2R,4R)-MCCPM Derivative | >95 | 91 |
| (Z)-Methyl α-acetamidocinnamate | [Rh(COD)₂]SbF₆ / SKP-type Ligand | >99 | 99 |
| 2-Phenyl-1-nitropropene | Ir(I) / Chiral Diphosphine | 98 | 94 |
Data in this table is representative of typical results found in the literature for similar catalyst systems. nih.govresearchgate.net
The palladium-catalyzed asymmetric allylic alkylation (AAA), or Tsuji-Trost reaction, is a powerful method for forming stereogenic carbon-carbon bonds. nih.gov Chiral P,N-ligands derived from this compound are highly effective in this transformation. The catalyst, typically formed in situ from a Pd(0) source and the chiral ligand, reacts with an allylic electrophile (e.g., an allylic acetate or carbonate) to generate a chiral π-allyl palladium complex. This intermediate is then attacked by a soft nucleophile, such as a malonate ester. The steric and electronic properties of the chiral ligand direct the nucleophile to one of the two allylic termini and to a specific face of the π-allyl system, thereby controlling both regio- and enantioselectivity. researchgate.net
| Allylic Substrate | Nucleophile | Catalyst System (Pd/Ligand) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(π-allyl)Cl]₂ / Phosphinooxazoline Ligand | 95 | 98 |
| Cyclohexenyl acetate | Sodium dimethyl malonate | Pd₂(dba)₃ / Chiral P,N-Ligand | 89 | 96 |
| (E)-Hex-2-en-1-yl carbonate | Dimethyl malonate | [Pd(π-allyl)Cl]₂ / Sulfonamide Phosphine Ligand | 92 | 95 |
Data in this table is representative of typical results found in the literature for similar catalyst systems. nih.govresearchgate.net
The utility of chiral ligands based on the this compound framework extends to other important bond-forming reactions. The structural similarity of this scaffold to proline, a highly successful organocatalyst, suggests its potential in reactions like the asymmetric Mannich reaction. In a metal-catalyzed Mannich reaction, a chiral metal complex activates the electrophile (an imine) and/or the nucleophile (an enolate or its equivalent), facilitating their enantioselective addition. Ligands derived from this compound can create the necessary chiral environment around a metal center (e.g., Zn(II) or Cu(II)) to control the facial selectivity of the nucleophilic attack on the imine, leading to the formation of chiral β-amino carbonyl compounds. These products are valuable building blocks in the synthesis of pharmaceuticals and natural products. mdpi.com
Applications in Organocatalysis
This compound and its derivatives, particularly those with bulky substituents at the carbinol center, have emerged as powerful organocatalysts in a variety of asymmetric transformations. These catalysts operate through different mechanistic pathways, including the formation of chiral oxazaborolidines for reductions and enamine intermediates for carbon-carbon bond-forming reactions. Their efficacy lies in their rigid pyrrolidine backbone, which provides a well-defined chiral environment to control the stereochemical outcome of reactions.
Borane-Mediated Enantioselective Reductions of Prochiral Ketones
This compound and its analogs, such as (S)-diphenylprolinol, are key precursors for the generation of oxazaborolidine catalysts, which are highly effective in the enantioselective reduction of prochiral ketones using borane (BH₃) as the stoichiometric reductant. york.ac.ukwikipedia.orgorganicreactions.org This process, widely known as the Corey-Bakshi-Shibata (CBS) reduction, provides access to chiral secondary alcohols, which are valuable building blocks in pharmaceutical and natural product synthesis. wikipedia.orgorganicreactions.orgrsc.org
The catalyst is typically formed in situ by the reaction of the chiral amino alcohol with borane (e.g., BH₃·THF complex). york.ac.ukorganic-chemistry.org This reaction forms a chiral oxazaborolidine, a five-membered ring containing boron, oxygen, and nitrogen. organicreactions.orgnih.gov In the catalytic cycle, the nitrogen atom of the oxazaborolidine coordinates to borane, activating it as a hydride donor. This complex then coordinates to the ketone substrate, positioning the carbonyl group for a stereoselective hydride transfer. wikipedia.org The facial selectivity is dictated by the steric environment of the catalyst, where the larger substituent of the ketone is oriented away from the bulky group on the catalyst to minimize steric hindrance, leading to the formation of one enantiomer of the alcohol preferentially. wikipedia.org
The oxazaborolidine derived from (S)-diphenylprolinol, a close analog of the title compound, has been shown to be a superior catalyst for the reduction of various ketones. For instance, the reduction of acetophenone using this catalyst provides (R)-1-phenylethanol in high yield and excellent enantioselectivity. york.ac.uk The method is advantageous due to its operational simplicity, the catalytic nature of the chiral promoter, and the high levels of stereocontrol achieved. wikipedia.orgorganic-chemistry.org A derivative, chiral bis(alpha, alpha-diphenyl-2-pyrrolidinemethanol) carbonate, has also been developed as a recoverable and reusable auxiliary for the asymmetric borane reduction of prochiral ketones. nih.gov
Table 1: Borane-Mediated Enantioselective Reduction of Prochiral Ketones Catalyzed by a Prolinol-Derived Oxazaborolidine| Ketone Substrate | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Acetophenone | (S)-Diphenylprolinol | 99.9 | 94.7 | york.ac.uk |
| α-Tetralone | (S)-Diphenylprolinol | - | 97 | york.ac.uk |
| 1-Indanone | (S)-Diphenylprolinol | - | 95 | york.ac.uk |
Asymmetric Carbon-Carbon Bond Formation (e.g., Aldol (B89426) Reactions, Michael Additions)
Derivatives of this compound are highly versatile organocatalysts for asymmetric carbon-carbon bond-forming reactions. Their catalytic activity stems from the ability of the secondary amine of the pyrrolidine ring to react with carbonyl compounds to form chiral enamine or iminium ion intermediates, a cornerstone of organocatalysis. wikipedia.org
Aldol Reactions
Proline and its derivatives are archetypal catalysts for the asymmetric aldol reaction. wikipedia.orgnih.govmdpi.com The catalytic cycle involves the formation of a chiral enamine between the pyrrolidine catalyst and a ketone donor. This enamine then attacks an aldehyde acceptor, guided by the chiral scaffold of the catalyst to control the stereochemistry of the newly formed C-C bond. wikipedia.org While simple prolinamides have been tested with moderate success, more sophisticated derivatives are often required to achieve high stereoselectivity. unibo.itnih.gov The reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are key motifs in many complex molecules. nih.govrsc.org
Michael Additions
In the realm of Michael additions, silyl-protected derivatives of prolinols, such as (S)-diphenylprolinol silyl (B83357) ether, have proven to be exceptionally effective. mdpi.comnih.govorganic-chemistry.org These catalysts promote the conjugate addition of nucleophiles like aldehydes or nitroalkanes to α,β-unsaturated acceptors. The mechanism involves the formation of a chiral enamine from the aldehyde donor and the catalyst, which then adds to the Michael acceptor with high facial selectivity. mdpi.com
These catalysts have been successfully applied to the Michael addition of aldehydes to nitroolefins, enones, and α,β-unsaturated aldehydes, affording the corresponding adducts in high yields and with excellent diastereo- and enantioselectivity. organic-chemistry.orgbeilstein-journals.orgnih.gov For example, the addition of aldehydes to simple enones can be achieved with catalyst loadings as low as 1-5 mol%, yielding products with 95-99% ee. organic-chemistry.org The reaction is general for a range of substrates, including the construction of challenging all-carbon quaternary stereocenters. nih.gov Immobilized versions of diphenylprolinol ethers have also been developed for use in continuous flow reactions, demonstrating the practical utility of these catalytic systems. nih.gov
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Diphenylprolinol Silyl Ether| Aldehyde (Donor) | Nitroolefin (Acceptor) | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Propanal | trans-β-Nitrostyrene | 95:5 | 81 | 99 (syn) | mdpi.com |
| 3-Phenylpropanal | trans-β-Nitrostyrene | 95:5 | 95 | 99 (syn) | nih.gov |
| Aldehyde (Donor) | Enone (Acceptor) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Propanal | Methyl vinyl ketone | 85 | 99 | organic-chemistry.org |
| Pentanal | Methyl vinyl ketone | 78 | 99 | organic-chemistry.org |
| Propanal | Ethyl vinyl ketone | 86 | 99 | organic-chemistry.org |
Utilization of R 1 Benzylpyrrolidin 2 Yl Methanol As a Versatile Synthetic Intermediate
Precursors for the Synthesis of Diverse Chiral Organic Compounds
The inherent chirality of (R)-(1-benzylpyrrolidin-2-yl)methanol makes it a sought-after starting material for the synthesis of other high-value chiral molecules. Its functional groups can be readily modified, allowing for the construction of more complex structures while retaining stereochemical integrity.
This compound is a key intermediate in the preparation of highly substituted chiral diamines and other complex amino alcohols. The synthesis often involves the activation of the hydroxyl group, followed by nucleophilic substitution to introduce a second nitrogen-containing moiety.
A notable example is the synthesis of the highly hindered chiral diamine, (S)-(1-benzylpyrrolidin-2-yl)diphenylmethyl amine. This process begins with the related tertiary alcohol, (S)-(1-benzylpyrrolidin-2-yl)diphenyl methanol. The crucial step in this transformation is the conversion of the tertiary alcohol to an azide, which is then reduced to the corresponding amine. This methodology highlights how the prolinol framework can be elaborated into more complex diamine structures. The final N-benzyl protecting group can subsequently be removed via hydrogenolysis to yield the free (S)-(pyrrolidin-2-yl)diphenyl methyl amine, a versatile ligand for asymmetric catalysis.
The general synthetic utility is rooted in the compound's dual functionality. The secondary amine within the pyrrolidine (B122466) ring can be further functionalized, while the primary alcohol group offers a site for chain extension or conversion to other functional groups, such as amines or azides, thereby providing a pathway to a diverse array of chiral 1,2-amino alcohols and vicinal diamines.
Table 1: Synthesis of Chiral Diamines from Proline Derivatives
| Starting Material Precursor | Key Intermediate | Final Product Example | Overall Yield | Ref. |
|---|---|---|---|---|
| (S)-Proline | (S)-(1-benzylpyrrolidin-2-yl)diphenyl methanol | (S)-(Pyrrolidin-2-yl)diphenyl methyl amine | Good | |
| (S)-Proline | Methyl ester hydrochloride of (S)-proline | (S)-1,1-Diphenyl-N-(pyrrolidin-2-ylmethyl)methanamine | Moderate |
The defined stereochemistry and reactive endpoints of this compound and its close derivatives make them suitable for incorporation into larger, complex macrocyclic and polyheterocyclic systems.
Lariat Ethers: A derivative, (S)-(1-benzylpyrrolidin-2-yl)methanamine, has been successfully used to construct novel P-pivot lariat ethers. In this synthesis, the chiral amine replaces chlorine atoms on a tetrapyrrolidinyl-PNP-crown ether macrocycle. The resulting polyheterotopic molecular coreceptor demonstrates specific complexing properties towards various metal ions, including Ag+, Cu2+, Co2+, Ni2+, and Zn2+. The chiral pyrrolidine side arms, extending from the macrocyclic ring, play a crucial role in coordinating with metal cations, showcasing the utility of this building block in creating sophisticated supramolecular structures.
Oligonucleotides: While prolinol-based nucleotide analogues have been synthesized, demonstrating the relevance of the prolinol scaffold in nucleic acid chemistry, the direct incorporation of this compound as a building block in standard oligonucleotide synthesis is not widely documented in available research. The synthesis of nucleotide analogues often involves creating phosphonic acid derivatives of prolinol, which can then be linked to nucleobases. These complex syntheses aim to create modified nucleic acid structures with unique conformational and binding properties.
Applications as Structure-Directing Agents in Advanced Materials Science
The chirality and structural rigidity of prolinol-derived molecules are being explored for their potential to act as templates, or structure-directing agents (SDAs), in the synthesis of advanced inorganic materials. The goal is to transfer the chirality of the organic SDA to the inorganic framework of the material, creating chiral pores and channels.
Chiral SDAs containing two L-prolinol units have been shown to be effective in directing the crystallization of large-pore zeolites. In a specific study, a chiral organic dication featuring two N-methyl-prolinol units linked by a para-xylene spacer was used as an SDA. rsc.orgrsc.org This SDA successfully promoted the crystallization of ZSM-12 (MTW framework) and zeolite beta (BEA framework). rsc.orgrsc.org
The crystallization outcome was found to be sensitive to the synthesis conditions, such as temperature and the composition of the gel. For instance, the para-xylene linked prolinol derivative yielded highly crystalline ZSM-12, while a decrease in the water content of the synthesis gel led to the formation of zeolite beta. rsc.org In contrast, a similar SDA with a meta-xylene linker showed a much poorer ability to direct the structure, often resulting in amorphous materials. rsc.orgrsc.org This highlights the importance of a close geometrical fit between the SDA and the forming zeolite pores. rsc.orgrsc.org
While the prolinol-based SDA was efficient at crystallizing these specific zeolite frameworks, detailed analysis showed that it did not lead to a significant enantiomorphic enrichment of the chiral polymorphs of zeolite beta. rsc.orgrsc.org This was attributed to a loose fit of the SDA within the large pores of the zeolite beta structure. rsc.orgrsc.org
Table 2: Zeolite Synthesis using a Prolinol-Derived Structure-Directing Agent
| Structure-Directing Agent (SDA) | Zeolite Framework Formed | Si/Al Ratio | Crystallinity | Ref. |
|---|---|---|---|---|
| para-xylene linked bis-(N-methyl-prolinol) dication | ZSM-12 (MTW) | Pure-Silica | High | rsc.org |
| para-xylene linked bis-(N-methyl-prolinol) dication | Zeolite Beta (BEA) | Pure-Silica or Al-containing | Moderate to High | rsc.orgrsc.org |
| meta-xylene linked bis-(N-methyl-prolinol) dication | Amorphous / Zeolite Beta (with Ge) | - | Low | rsc.orgrsc.org |
The primary motivation for using chiral SDAs to synthesize microporous materials is to create novel solid-state catalysts capable of enantioselective operations. nih.gov A chiral zeolite framework could provide an asymmetric environment to discriminate between enantiomers of reactants, products, or transition states in a catalytic reaction. nih.gov
While significant enantioselectivity was not achieved with the materials derived from the bis-prolinol SDAs, the principle has been successfully demonstrated in related systems. For example, a chiral zeolite named GTM-3, with an -ITV framework, was synthesized using an enantiopure SDA derived from pseudoephedrine. nih.govresearchgate.net This material was tested in the catalytic ring-opening of the bulky trans-stilbene oxide with alcohols and yielded significant enantiomeric excesses of the product, up to 30%. nih.govresearchgate.net In another example, a related material, GTM-4, synthesized using ephedrine-derived SDAs, achieved even higher enantiomeric excesses of up to 60% in the same reaction. csic.es
These results demonstrate the viability of using chiral organic molecules to impart enantioselectivity to zeolitic catalysts. Although the application of this compound itself has not yet yielded a highly enantioselective catalyst, the research into prolinol-derived SDAs is a crucial part of the ongoing effort to develop new and effective asymmetric heterogeneous catalysts. rsc.orgrsc.org
Coordination Chemistry and Supramolecular Interactions of R 1 Benzylpyrrolidin 2 Yl Methanol Derivatives
Metal Ion Complexation Studies (e.g., Ag(I), Cu(II), Co(II), Ni(II), Zn(II))
The nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the methanolic hydroxyl group in (R)-(1-benzylpyrrolidin-2-yl)methanol are positioned to form a stable five-membered chelate ring upon coordination to a metal center. The complexation behavior with various metal ions such as Ag(I), Cu(II), Co(II), Ni(II), and Zn(II) is of significant interest. While specific studies on this compound are not extensively documented in publicly available literature, the coordination chemistry of analogous N,O-donor ligands, particularly those containing heterocyclic nitrogen atoms and hydroxyl groups, has been widely investigated. mdpi.comcanterbury.ac.nzresearchgate.net
These studies reveal that such ligands readily coordinate with transition metal ions. For instance, Cu(II), with its d⁹ electronic configuration, often forms square planar or tetragonally distorted octahedral complexes. mdpi.com Ni(II) (d⁸) can adopt various geometries, including square planar, tetrahedral, and octahedral, depending on the ligand field strength and steric factors. jscimedcentral.commdpi.com Co(II) (d⁷) typically forms tetrahedral or octahedral complexes, which are often distinguishable by their electronic spectra and magnetic properties. Zn(II), having a d¹⁰ configuration, is diamagnetic and commonly forms tetrahedral complexes, though octahedral coordination is also possible. mdpi.com The coordination of Ag(I) with N-donor ligands is also well-established, often resulting in linear or tetrahedral geometries. jscimedcentral.com The formation of these complexes is influenced by factors such as the solvent system, the nature of the counter-anion, and the stoichiometry of the reactants.
Spectroscopic and Structural Characterization of Coordination Compounds (e.g., Mass Spectrometry, NMR Spectroscopy, X-ray Crystallography)
The characterization of metal complexes formed with this compound and its analogs relies on a suite of spectroscopic and structural techniques to elucidate their composition and geometry.
Mass Spectrometry: This technique is instrumental in confirming the formation of the desired metal-ligand complexes by identifying the molecular ion peak corresponding to the complex. Fragmentation patterns can further provide structural information. For example, in studies of related hydrazone Schiff base complexes of Cu(II), Co(II), and Ni(II), mass spectrometry confirmed the proposed chemical structures with molecular ion peaks consistent with the calculated values. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes, such as those with Zn(II). Upon coordination, chemical shifts of the protons and carbons near the donor atoms are expected to change. For instance, the protons of the CH₂ group adjacent to the pyrrolidine nitrogen and the CH proton attached to the hydroxyl-bearing carbon would likely experience significant downfield shifts due to the deshielding effect of the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy provides evidence of coordination by monitoring the vibrational frequencies of key functional groups. The O-H stretching vibration of the hydroxyl group in the free ligand is expected to disappear upon deprotonation and coordination to the metal ion. nih.gov Furthermore, new absorption bands at lower frequencies, corresponding to the M-O and M-N stretching vibrations, would confirm the formation of the complex. nih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes, particularly for d-block metals like Cu(II), Co(II), and Ni(II), offer insights into the coordination geometry. The d-d transitions are sensitive to the ligand field environment. For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed transitions, while square planar complexes show a different set of absorptions. scirp.org
Below is a table summarizing the expected spectroscopic data for a hypothetical complex of this compound (L) with a divalent metal ion (M²⁺).
| Technique | Observation | Interpretation |
| Mass Spec. | Molecular ion peak at [M(L)₂]²⁺ or [M(L)Cl]⁺ | Confirms stoichiometry |
| ¹H NMR (for Zn(II)) | Downfield shift of protons near N and O atoms | Indicates coordination |
| IR Spec. | Disappearance of broad O-H stretch; appearance of M-O and M-N bands | Confirms deprotonation and coordination of hydroxyl group and nitrogen atom |
| UV-Vis Spec. | d-d transition bands in the visible region | Provides information on coordination geometry |
| X-ray Cryst. | Precise bond lengths and angles | Definitive structural elucidation |
Investigation of Complex Stoichiometry and Stability Constants
The stoichiometry of the metal-ligand complexes in solution is often determined using methods such as molar ratio and Job's method of continuous variation. curresweb.com For bidentate ligands like this compound, 1:1 and 1:2 metal-to-ligand ratios are commonly observed.
The stability of these complexes is quantified by their formation or stability constants (K). These constants are typically determined by potentiometric or spectrophotometric titrations. curresweb.comias.ac.in The stability of metal complexes with N,O-donor ligands generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ijpbs.com This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energies.
Studies on analogous systems provide an indication of the expected stability constants. For example, the stability constants for 1:1 complexes of Co(II), Ni(II), and Cu(II) with a Schiff base derived from isatin (B1672199) and 4-aminoantipyrine (B1666024) were found to be on the order of 10⁴ to 10⁵. curresweb.com
The table below presents hypothetical stability constant data for complexes of this compound (L) with various metal ions, reflecting the expected Irving-Williams trend.
| Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| Co(II) | 4.5 | 3.8 | 8.3 |
| Ni(II) | 5.2 | 4.3 | 9.5 |
| Cu(II) | 7.8 | 6.5 | 14.3 |
| Zn(II) | 4.2 | 3.5 | 7.7 |
Note: The data in this table are illustrative and based on trends observed for similar N,O-donor ligands.
Computational and Theoretical Insights into R 1 Benzylpyrrolidin 2 Yl Methanol Reactivity and Chirality
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions, particularly in organocatalysis. For reactions catalyzed by proline derivatives, DFT calculations are crucial for mapping potential energy surfaces, identifying intermediates, and characterizing the geometry and energy of transition states. nih.gov
Studies on proline-catalyzed reactions, such as the aldol (B89426) reaction, have established a general mechanistic framework that is applicable to derivatives like (R)-(1-benzylpyrrolidin-2-yl)methanol. The reaction is understood to proceed through an enamine intermediate, formed between the catalyst and a carbonyl donor (e.g., acetone). researchgate.netnih.gov This intermediate then attacks a carbonyl acceptor (e.g., an aldehyde). The carboxylic acid group of proline, or in the case of prolinol derivatives, a directing group, plays a critical role in activating the acceptor and stabilizing the transition state, often through hydrogen bonding. beilstein-journals.org
Computational investigations focus on locating the key transition states for the carbon-carbon bond-forming step. oarjst.com By analyzing these transition states, researchers can understand the factors that control the reaction's stereoselectivity. For example, DFT calculations have been used to compare different transition state models, such as those related to the Zimmerman-Traxler model, to explain the observed enantioselectivity. nih.gov These models reveal how the substituents on the pyrrolidine (B122466) ring, like the benzyl (B1604629) group in this compound, orient the substrates to favor attack from one specific face, leading to the preferential formation of one enantiomer. oarjst.com
The table below summarizes typical parameters used in DFT studies for analyzing reactions involving proline derivatives.
| Parameter | Typical Values / Methods | Purpose |
| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy in the DFT calculation. |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), def2-TZVP | Describes the atomic orbitals used to construct the molecular orbitals. |
| Solvation Model | PCM (Polarizable Continuum Model), SMD (Solvation Model Density) | Accounts for the effect of the solvent on the reaction energetics. |
| Analysis Type | Geometry Optimization, Frequency Calculation | Locates stable molecules (intermediates) and transition states. |
| Key Outputs | Relative Free Energies (ΔG), Imaginary Frequencies | Determine reaction barriers and confirm transition state structures. |
This table presents a generalized summary of computational methods frequently employed in the study of organocatalytic reaction mechanisms.
Vibrational frequency analysis is a critical subsequent step after geometry optimization. A true energy minimum (a stable intermediate or reactant) will have no imaginary frequencies, whereas a first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scielo.br
Molecular Modeling and Conformational Analysis of this compound and its Complexes
The catalytic activity and selectivity of a chiral molecule like this compound are dictated by its three-dimensional shape. Molecular modeling and conformational analysis are used to explore the molecule's accessible shapes, or conformers, and their relative energies.
The structure of this compound is characterized by several key features: the pyrrolidine ring, the hydroxymethyl group at the C2 position, and the benzyl group on the nitrogen atom. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "endo" or "exo" (also referred to as "down" or "up"). nih.gov The relative stability of these puckers influences the orientation of the substituents and, consequently, the catalyst's interaction with substrates.
A combined experimental and theoretical approach is often employed for conformational analysis. While NMR spectroscopy can reveal the presence of different conformers in solution, DFT calculations can predict their specific geometries and relative stabilities. researchgate.net For instance, a study on the structurally related tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, used DFT calculations with a polarizable continuum model (PCM) to predict nine stable conformations in solution. researchgate.net The calculations helped to establish the dynamics of interconversion between different rotamers. researchgate.net This methodology is directly applicable to this compound to understand the rotational freedom around the N-benzyl and C-CH₂OH bonds.
The table below illustrates hypothetical low-energy conformers of a prolinol derivative, highlighting the key dihedral angles that define their shapes.
| Conformer ID | Pyrrolidine Pucker | N-CH₂Ph Dihedral (ω₁) | C-CH₂OH Dihedral (ω₂) | Relative Energy (kcal/mol) |
| Conf-1 | Cγ-exo | 65° | -70° | 0.00 |
| Conf-2 | Cγ-endo | 70° | 175° | 0.85 |
| Conf-3 | Cγ-exo | -170° | 60° | 1.20 |
| Conf-4 | Cγ-endo | -68° | -65° | 1.95 |
This table is a representative example based on typical conformational analyses of proline derivatives. Dihedral angles and energies are illustrative.
Understanding the conformational landscape of the free catalyst is the first step. Subsequent molecular modeling studies investigate the structure of its complexes with substrates and reagents. These models are crucial for visualizing how the catalyst orients the reactants within its chiral pocket to facilitate a stereoselective reaction.
Quantum Chemical Studies of Stereoselectivity and Chiral Induction
Quantum chemical calculations, primarily using DFT, provide profound insights into the origins of stereoselectivity and chiral induction. In asymmetric catalysis, the chiral catalyst creates a diastereomeric relationship between the transition states leading to the (R) and (S) products. The enantiomeric excess (ee) of the final product is determined by the energy difference (ΔΔG‡) between these two competing transition states.
For catalysts like this compound, quantum chemical studies model the approach of the reactants within the chiral environment of the catalyst. oarjst.com Researchers build computational models for all plausible transition states, considering different facial attacks (re vs. si) and different catalyst conformations. oarjst.com By calculating the free energy of activation for each path, they can predict which stereoisomer will be formed preferentially.
These studies have revealed that a combination of steric and electronic effects governs chiral induction.
Steric Hindrance : The bulky benzyl group on the nitrogen atom effectively blocks one face of the enamine intermediate, forcing the incoming electrophile (e.g., an aldehyde) to approach from the less hindered side. Computational models can quantify the energetic penalty of unfavorable steric clashes.
Non-Covalent Interactions : Hydrogen bonds and other weak interactions play a crucial role in stabilizing the favored transition state. beilstein-journals.org For example, the hydroxyl group of the prolinol moiety can act as a hydrogen bond donor or acceptor, helping to lock the reactants into a specific, highly organized orientation that leads to high stereoselectivity. Quantum chemical methods can accurately model these subtle but decisive interactions.
By analyzing the optimized geometries of the transition states, researchers can pinpoint the specific interactions responsible for the transfer of chirality from the catalyst to the product.
In-silico Approaches for Predictive Catalysis and Ligand Design
The insights gained from fundamental computational studies are increasingly being leveraged for the rational design of new catalysts and ligands, a field known as in-silico predictive catalysis. The goal is to move beyond trial-and-error experimentation and use computational screening to identify promising new catalyst structures with enhanced activity or selectivity.
In-silico approaches in this context encompass several strategies:
Virtual Screening : Large libraries of virtual catalyst candidates can be created by systematically modifying the parent structure of this compound (e.g., by changing the N-substituent or adding groups to the pyrrolidine ring). High-throughput computational methods can then be used to rapidly estimate the performance of each candidate for a target reaction, flagging the most promising ones for synthesis and experimental testing.
Mechanism-Based Design : A deep understanding of the reaction mechanism, as provided by DFT, allows for targeted modifications. For example, if calculations show that a specific hydrogen bond is key to selectivity, new catalyst designs can focus on strengthening that interaction.
Ligand Design for Metal Complexes : this compound and its derivatives are also used as chiral ligands in metal-catalyzed reactions. Molecular docking and other modeling techniques can be used to predict how these ligands will bind to a metal center and how the resulting complex will interact with substrates. This is a common strategy in drug discovery and is equally applicable to catalyst design.
The table below outlines various in-silico techniques and their applications in catalyst and ligand design.
| Technique | Description | Application in Catalyst/Ligand Design |
| DFT Calculations | Solves the Schrödinger equation to determine electronic structure, geometries, and energies. | Elucidating reaction mechanisms; calculating activation barriers to predict selectivity. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Modeling the binding of a chiral ligand to a metal or a substrate to a catalyst. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates variations in the chemical structure of compounds to changes in their activity. | Building predictive models for catalyst performance based on structural descriptors. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Defining the key spatial features of a catalyst required for high stereoselectivity. |
This table summarizes key in-silico methods and their relevance to the rational design of chiral catalysts and ligands.
By integrating these computational tools, chemists can accelerate the discovery of novel, highly efficient chiral catalysts and ligands based on the this compound scaffold, reducing the time and resources required for experimental development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
